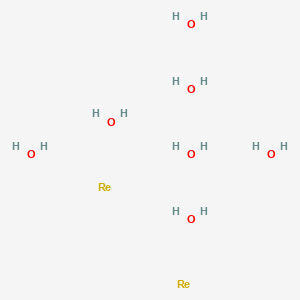

rhenium;heptahydrate

Description

Rhenium heptoxide (Re₂O₇), also known as dirhenium heptaoxide, is a highly reactive and hygroscopic oxide of rhenium in its +7 oxidation state. It is a pale-yellow crystalline solid at room temperature and exhibits strong oxidizing properties. Below are its key characteristics:

Properties

IUPAC Name |

rhenium;heptahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/7H2O.2Re/h7*1H2;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCWTYNIASTDMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.[Re].[Re] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H14O7Re2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Rhenium (VII) oxide can be synthesized by oxidizing rhenium metal or rhenium compounds in an oxygen-rich environment. One common method involves heating rhenium metal in the presence of oxygen at temperatures around 400-425°C. The reaction typically takes about 6 hours to complete, resulting in the formation of bright yellow rhenium (VII) oxide .

Industrial Production Methods

In industrial settings, rhenium (VII) oxide is produced by oxidizing rhenium-containing residues from the extraction of molybdenum and copper ores. The residues are treated with oxygen at high temperatures to yield rhenium (VII) oxide, which is then purified to achieve the desired 99.99% purity .

Chemical Reactions Analysis

Types of Reactions

Rhenium (VII) oxide undergoes various chemical reactions, including:

Oxidation: It acts as an oxidizing agent in reactions with organic and inorganic compounds.

Reduction: It can be reduced to lower oxidation states of rhenium.

Substitution: It participates in substitution reactions with other compounds.

Common Reagents and Conditions

Oxidation Reactions: Common reagents include olefins and alcohols, with conditions typically involving mild temperatures and the presence of a solvent.

Reduction Reactions: Reducing agents such as hydrogen or hydrazine are used under controlled conditions.

Substitution Reactions: These reactions often involve ligands or other metal complexes.

Major Products Formed

Oxidation: Products include oxidized organic compounds and rhenium trioxide.

Reduction: Products include lower oxidation state rhenium compounds.

Substitution: Products include substituted rhenium complexes.

Scientific Research Applications

Medicinal Applications

Rhenium compounds have shown significant potential in cancer therapy and antimicrobial applications.

Cancer Therapy

Rhenium isotopes, particularly , are utilized in targeted radiotherapy due to their favorable decay properties. The compound's ability to exist in multiple oxidation states allows it to form various complexes that can be tailored for specific therapeutic purposes. Recent studies highlight the development of rhenium-based radiopharmaceuticals that can selectively target tumor cells while minimizing damage to surrounding healthy tissues. For instance, Wilber et al. demonstrated the use of coupled with antibodies for targeted therapy against pancreatic cancer, showing promising results in reducing tumor size .

Antimicrobial Activity

Research has indicated that rhenium di- and tricarbonyl complexes exhibit antimicrobial properties against strains such as Staphylococcus aureus, including methicillin-resistant variants (MRSA). These complexes interact with bacterial membranes, potentially disrupting cell integrity and leading to cell death . Computational studies have identified specific protein targets within bacterial membranes that may enhance the design of new rhenium-based antibiotics .

Imaging Techniques

Rhenium compounds are also being explored as imaging agents due to their luminescent properties.

Cholesterol Tracking

The synthesis of rhenium-based probes like ReTEGCholestanol has enabled researchers to visualize cholesterol trafficking within cells. This compound demonstrates improved solubility and imaging capabilities compared to traditional cholesterol derivatives, allowing for better understanding of lipid metabolism in both healthy and malignant cells . The ability to track cholesterol dynamics could provide insights into various diseases, including cancer and metabolic disorders.

Radionuclide Imaging

Rhenium isotopes are utilized in imaging techniques such as single-photon emission computed tomography (SPECT). Complexes formed with and have been shown to preferentially accumulate in specific tissues, making them valuable for diagnostic imaging of conditions like bone metastases and vascular calcification . The development of bifunctional ligands that enhance the stability and targeting of these complexes represents a significant advancement in this field.

Material Science Applications

Rhenium's unique properties extend to materials science, particularly in catalysis and high-temperature applications.

Catalytic Properties

Rhenium compounds are employed as catalysts in various chemical reactions due to their high thermal stability and resistance to oxidation. They are particularly useful in processes requiring high temperatures, such as hydrocracking and reforming in petrochemical industries . The ability to modify rhenium's oxidation state allows for tailored catalytic activity depending on the reaction conditions.

High-Temperature Superconductors

Recent research has explored the incorporation of rhenium into high-temperature superconductors, where it can enhance electrical conductivity and stability under operational conditions. This application is critical for advancing technologies such as magnetic resonance imaging (MRI) and particle accelerators .

Mechanism of Action

Rhenium (VII) oxide exerts its effects primarily through its catalytic properties. It acts as a precursor to organorhenium oxides, which catalyze various chemical transformations. The molecular targets and pathways involved include the activation of olefins and other substrates, facilitating their conversion into desired products .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Re₂O₇

| Property | Value/Description |

|---|---|

| Molecular Formula | O₇Re₂ |

| CAS Number | 1314-68-7 |

| Molecular Weight | 484.41 g/mol |

| Melting Point | 220–230°C (decomposes) |

| Structure | Dimeric (O₃Re–O–ReO₃) |

| Solubility | Soluble in water, forming HReO₄ (perrhenic acid) |

| Applications | Catalyst precursor, synthesis of Re complexes, corrosion inhibition |

Re₂O₇ is synthesized via direct oxidation of rhenium metal in oxygen or by dehydrating perrhenic acid (HReO₄). Its high reactivity and solubility in polar solvents make it a versatile intermediate in industrial and laboratory settings .

Technetium Heptoxide (Tc₂O₇)

Technetium heptoxide (Tc₂O₇) shares structural and chemical similarities with Re₂O₇ due to the diagonal relationship between Tc (Group 7) and Re (Group 7) in the periodic table .

Table 2: Re₂O₇ vs. Tc₂O₇

| Property | Re₂O₇ | Tc₂O₇ |

|---|---|---|

| Stability | Stable under ambient conditions | Radioactive; decays to TcO₄⁻ |

| Reactivity | Oxidizes organic compounds | Strong oxidizer, less studied |

| Applications | Catalysis, metallurgy | Limited (due to radioactivity) |

| Synthesis | Oxidation of Re metal | Oxidation of Tc metal |

Key Insight: Tc₂O₇ is rarely studied directly due to technetium’s radioactivity, but Re₂O₇ serves as a non-radioactive analog for modeling Tc behavior in nuclear waste containment studies .

Osmium Tetroxide (OsO₄)

Osmium tetroxide (OsO₄) is another high-oxidation-state transition metal oxide with applications in organic synthesis and microscopy.

Table 3: Re₂O₇ vs. OsO₄

| Property | Re₂O₇ | OsO₄ |

|---|---|---|

| Oxidation State | +7 (Re) | +8 (Os) |

| Toxicity | Moderate | Highly toxic (volatile) |

| Applications | Catalysis, precursor to Re alloys | Staining in electron microscopy, dihydroxylation of alkenes |

| Structure | Dimeric | Monomeric tetrahedral |

Key Insight : While both are strong oxidizers, OsO₄’s volatility and toxicity limit its industrial use compared to Re₂O₇ .

Rhenium Heptafluoride (ReF₇)

ReF₇ is a fluoride analog of Re₂O₇, exhibiting distinct reactivity due to fluorine’s electronegativity.

Table 4: Re₂O₇ vs. ReF₇

| Property | Re₂O₇ | ReF₇ |

|---|---|---|

| Bonding | Ionic-covalent (Re–O bonds) | Covalent (Re–F bonds) |

| Melting Point | 220–230°C | 48.3°C |

| Applications | Catalyst precursor | Fluorinating agent, specialty synthesis |

Key Insight : ReF₇’s lower thermal stability and covalent bonding contrast with Re₂O₇’s ionic character, making it suitable for fluorination reactions .

Rhenium Sulfides (Re₂S₇ and ReS₂)

Rhenium forms sulfides such as Re₂S₇ and ReS₂, which differ markedly from Re₂O₇ in stability and applications.

Table 5: Re₂O₇ vs. Re₂S₇

| Property | Re₂O₇ | Re₂S₇ |

|---|---|---|

| Synthesis | Oxidation of Re metal | Reaction of HReO₄ with Na₂S₂O₃ |

| Stability | Stable in dry air | Decomposes in air to Re₂O₇ |

| Applications | Industrial catalysis | Limited (research focus on semiconductor properties) |

Key Insight : Re₂S₇’s sensitivity to oxidation restricts its utility, whereas Re₂O₇’s stability enables broader industrial use .

Biological Activity

Rhenium heptahydrate, a hydrated form of rhenium, has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of rhenium heptahydrate, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Overview of Rhenium Compounds

Rhenium (Re) is a transition metal known for its unique electronic properties and ability to form various coordination complexes. These properties make rhenium compounds, including rhenium heptahydrate, promising candidates for therapeutic applications, particularly in oncology. Rhenium-based complexes can induce apoptosis in cancer cells and exhibit antimicrobial activity.

Rhenium complexes are primarily studied for their anticancer activities due to their ability to interact with cellular components, leading to cell death. Key mechanisms include:

- DNA Interaction : Rhenium complexes can bind to DNA, inducing single-strand breaks and oxidative stress. For instance, studies have shown that certain rhenium complexes generate reactive oxygen species (ROS) that damage cellular components, including DNA .

- Endoplasmic Reticulum Stress : Some rhenium compounds activate the unfolded protein response (UPR), leading to ER stress and subsequent apoptosis in cancer cells . Complexes like TRIP-1a have shown significant cytotoxicity through this pathway.

- Mitochondrial Dysfunction : Rhenium complexes can accumulate in mitochondria, disrupting mitochondrial function and promoting cell death pathways such as caspase activation .

In Vivo Studies

- TRIP Complexes : A study evaluated the anticancer efficacy of TRIP complexes in vivo using ovarian cancer xenografts. The complex fac-[Re(CO)₃(dmphen)(p-tolICN)] demonstrated potent anticancer activity and was shown to induce apoptosis through ER stress mechanisms .

- Rhenium III Clusters : Research on rhenium III clusters indicated their potential as antitumor agents when co-administered with cisplatin. These complexes exhibited synergistic effects and were tested in tumor-bearing mice, showing some efficacy against specific cancer types like melanoma B-16 .

Antimicrobial Activity

In addition to anticancer properties, rhenium complexes have been investigated for their antimicrobial effects. A study assessed various rhenium di- and tricarbonyl diimine complexes against multiple bacterial strains. The results indicated significant antimicrobial activity, suggesting potential applications in treating infections .

Data Table: Summary of Biological Activities of Rhenium Compounds

Q & A

Q. What metadata is essential for replicating hydrothermal stability studies of rhenium heptahydrate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.